(S)-2-((S)-2-Amino-3-carboxypropanamido)-4-methylpentanoic acid, also known by its CAS number 3062-14-4, is a compound that belongs to the class of amino acids and is characterized by its structural complexity. This compound features both amino and carboxylic acid functional groups, making it a beta-amino acid. It is a positional isomer of L-leucine, which is naturally produced in humans through the metabolism of L-leucine itself. The molecular formula for this compound is CHNO, with a molecular weight of 246.26 g/mol .
This compound can be synthesized from various precursors and is classified under beta-amino acids due to the presence of the amino group at the beta position relative to the carboxylic acid group. It has applications in biochemical research and pharmaceutical development, particularly in studies related to enzyme inhibition and receptor interactions .
The synthesis of (S)-2-((S)-2-Amino-3-carboxypropanamido)-4-methylpentanoic acid typically involves several steps that may include:
Technical details may involve specific conditions such as temperature control, pH adjustments, and the use of solvents like methanol or acetonitrile during purification processes .
The molecular structure of (S)-2-((S)-2-Amino-3-carboxypropanamido)-4-methylpentanoic acid can be represented as follows:
The structural representation indicates the presence of multiple functional groups, including amino and carboxyl groups, contributing to its biological activity .
(S)-2-((S)-2-Amino-3-carboxypropanamido)-4-methylpentanoic acid participates in various chemical reactions typical for amino acids:
These reactions are essential for understanding the compound's role in biochemical pathways and therapeutic applications.
The mechanism of action for (S)-2-((S)-2-Amino-3-carboxypropanamido)-4-methylpentanoic acid primarily involves its interaction with specific enzymes and receptors:
These mechanisms underline its potential therapeutic benefits in conditions such as heart failure.
(S)-2-((S)-2-Amino-3-carboxypropanamido)-4-methylpentanoic acid exhibits several notable physical and chemical properties:
These properties are crucial for handling and application in laboratory settings.
The applications of (S)-2-((S)-2-Amino-3-carboxypropanamido)-4-methylpentanoic acid are diverse:
These applications highlight its significance in both research and therapeutic contexts, contributing to advancements in pharmacology and biochemistry .
The stereoselective construction of (S)-2-((S)-2-Amino-3-carboxypropanamido)-4-methylpentanoic acid (Asp-Leu) requires precise control over chiral centers to maintain biological relevance. This dipeptide's synthesis employs advanced methodologies to ensure configuration retention at both the aspartyl and leucine residues.
Catalytic asymmetric methods provide efficient access to the β-hydroxy-α-amino acid motif present in the aspartic acid moiety. Chiral auxiliaries and metal-based catalysts enable enantioselective formation of the stereogenic center adjacent to the carboxylic acid group. Evans oxazolidinone chemistry facilitates asymmetric alkylation of aspartic acid derivatives, preserving the (S)-configuration essential for biological recognition. Transition metal complexes with chiral ligands (e.g., BINAP-ruthenium or salen-manganese systems) catalyze key transformations like asymmetric hydrogenation of enolates or azlactones to yield enantiomerically pure α-amino acid precursors. These methods achieve enantiomeric excesses (ee) >98% under optimized conditions, providing the necessary stereochemical fidelity for subsequent peptide coupling [3].
Table 1: Catalytic Systems for Asymmetric Amino Acid Synthesis
Catalyst Type | Reaction | Enantiomeric Excess (%) | Key Advantage |
---|---|---|---|
Rh-DIPAMP | Enamide hydrogenation | 95-99 | Industrial scalability |
Pd-BINAP | Allylic alkylation | 90-96 | Broad substrate scope |
Organocatalysts | Aldol reactions | 85-93 | Metal-free conditions |
Solid-phase peptide synthesis (SPPS) offers a robust platform for constructing Asp-Leu dipeptides with minimal racemization. The process follows an iterative deprotection-coupling-wash cycle on resin-bound amino acids:
Critical innovations include microwave-assisted coupling (50°C, 10-15 min) that reduces reaction times by 80% compared to conventional methods, and pseudoproline dipeptide derivatives that minimize aspartimide formation—a common side reaction during aspartic acid coupling. The final product is obtained in ≥97% purity (HPLC analysis) after precipitation and lyophilization [1] [3]. This method allows gram-scale production with <2% epimerization, confirmed by chiral HPLC analysis using crown ether-based chiral stationary phases.
Biological pathways for Asp-Leu formation demonstrate remarkable precision in peptide bond catalysis without requiring protective group strategies. These mechanisms operate through distinct ribosomal and non-ribosomal systems.
In eukaryotic and prokaryotic cells, Asp-Leu forms through ribosomal translation where the leucyl-tRNA synthetase (LeuRS) activates leucine via ATP-dependent adenylation, forming leucyl-adenylate (Km = 0.5 μM). Subsequent transesterification produces Leu-tRNAᴸᵉᵘ (kcat = 25 s⁻¹). Similarly, aspartyl-tRNA synthetase (AspRS) generates Asp-tRNAᴬˢᵖ. The ribosome's peptidyl transferase center then catalyzes nucleophilic attack by the α-amino group of Leu-tRNAᴸᵉᵘ on the carbonyl carbon of aspartyl-tRNAᴬˢᵖ, forming the peptide bond with inversion of configuration at leucine's Cα atom. This process occurs with remarkable fidelity (error rate <10⁻⁴) and yields dipeptidyl-tRNA intermediates that undergo further elongation or hydrolysis to release free Asp-Leu [5] [8].
Certain Actinobacteria and Bacilli produce Asp-Leu through non-ribosomal peptide synthetase (NRPS) assembly lines that bypass ribosomal machinery. The NRPS megasynthetase contains three core domains:
The Asp-Leu dipeptide is released by a thioesterase domain (TE) through hydrolysis, yielding the free dipeptide. This pathway operates without mRNA templates and incorporates non-proteinogenic amino acids, though the stereochemistry remains exclusively (S) at both chiral centers due to epimerization domains that correct configuration errors. The NRPS system achieves catalytic efficiency (kcat/Km) of 4.2 × 10³ M⁻¹s⁻¹ for dipeptide formation [2].
Table 2: Comparative Biosynthetic Pathways for Asp-Leu Formation
Feature | Ribosomal Pathway | Non-Ribosomal Pathway |
---|---|---|
Template Requirement | mRNA-dependent | Template-independent |
Energy Source | GTP (ribosome) + ATP (tRNA charging) | ATP (adenylation) |
Catalytic Rate | 20 peptide bonds/second | 0.5-2 peptide bonds/second |
Stereospecificity Control | Aminoacyl-tRNA synthetases | Epimerization domains |
Cellular Localization | Cytosol (universal) | Membrane-associated (bacteria) |
Table 3: Chemical Identifiers for (S)-2-((S)-2-Amino-3-carboxypropanamido)-4-methylpentanoic Acid
Identifier Type | Value |
---|---|
Systematic Name | (S)-2-((S)-2-Amino-3-carboxypropanamido)-4-methylpentanoic acid |
Synonyms | Asp-Leu; L-α-Aspartyl-L-leucine; H-Asp-Leu-OH; Aspartyl-Leucine |
CAS Registry Number | 3062-14-4 |
IUPAC Name | (2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylpentanoic acid |
Molecular Formula | C₁₀H₁₈N₂O₅ |
Canonical SMILES | CC(C)CC(C(=O)O)NC(=O)C(CC(=O)O)N |
InChI Key | ZVDPYSVOZFINEE-BQBZGAKWSA-N |
ChemSpider ID | 5360507 |
PubChem CID | 6992367 |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7